

Stereochemistry and Absolute Configuration of Natural Pisatin: A Technical Guide

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Compound of Interest

Compound Name: (-)-Pisatin
CAS No.: 20186-22-5
Cat. No.: B126560

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Executive Summary

Pisatin (3-hydroxy-7-methoxy-4',5'-methylenedioxy-6a-hydroxypterocarpan) is the primary phytoalexin of the garden pea (*Pisum sativum*).^{[1][2][3][4]} Unlike the majority of leguminous phytoalexins which belong to the levorotatory (–) series, natural pisatin is unique in its dextrorotatory (+) optical activity.

Establishing the absolute configuration of (+)-pisatin was historically complex due to Cahn-Ingold-Prelog (CIP) priority inversions introduced by the C-6a hydroxyl group.^[2] This guide definitively assigns the natural enantiomer as (+)-(6aR, 11aR)-pisatin, details the biosynthetic logic dictating this stereochemistry, and provides protocols for its isolation and stereochemical validation.^[2]

Structural Fundamentals & Numbering

Pisatin is a pterocarpan, a class of isoflavonoids characterized by a tetracyclic 6H-benzofuro[3,2-c][1]benzopyran ring system.^[2]

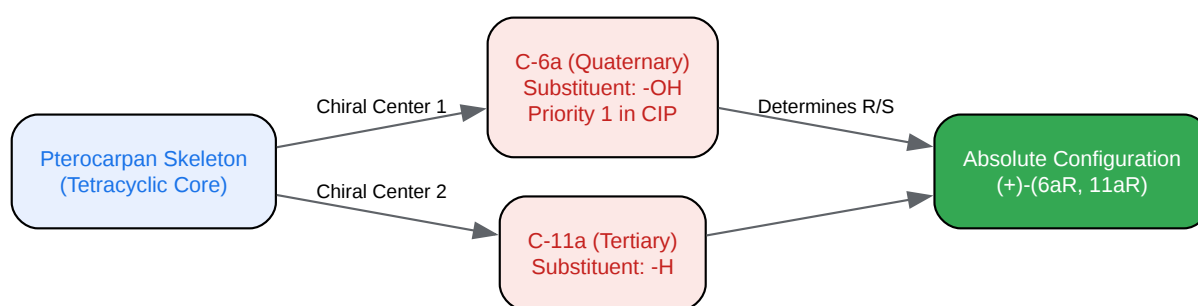
The Chiral Centers

The pterocarpan skeleton contains two vicinal chiral centers at the bridgehead carbons: C-6a and C-11a.^[2]

- C-6a: In pisatin, this carbon is quaternary, substituted with a hydroxyl group (-OH).[2] This distinguishes pisatin from non-hydroxylated pterocarpan skeletons like maackiain or medicarpin.[2]
- C-11a: This carbon bears a hydrogen atom.[2]

Cis-Fusion Geometry

In naturally occurring pterocarpan skeletons, the B and C rings are cis-fused.[2] The substituent at C-6a (OH in pisatin) and the hydrogen at C-11a are on the same face of the molecule.[2]



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Figure 1: Structural hierarchy of the pisatin molecule highlighting the critical chiral centers.

Absolute Configuration: The (6aR, 11aR) Assignment

The absolute configuration of natural (+)-pisatin is (6aR, 11aR).[2]

The "Maackiain Paradox" Resolved

Confusion often arises when comparing pisatin to its biosynthetic relative, maackiain.[2][5]

- (-)-Maackiain is the most common natural enantiomer in legumes and has the configuration (6aR, 11aR).[2]
- (+)-Pisatin is also (6aR, 11aR).[1][2][4][6]

Despite sharing the same (R,R) descriptor, they are not stereochemically identical in terms of backbone folding. They belong to opposite enantiomeric series.^[2] This apparent contradiction is an artifact of the CIP priority rules:

- In Maackiain: C-6a is bonded to H. The priority sequence dictates an (R) configuration for the levorotatory form.^[2]
- In Pisatin: C-6a is bonded to OH.^{[1][2][6]} The -OH group (Atomic #8) takes higher priority than the ring oxygen (Atomic #8, but bonded to C) or carbon atoms.^[2]
- The Switch: The introduction of the 6a-OH group "swaps" the lowest priority substituent (H) for the highest (OH).^[2] Therefore, a backbone with (S,S) geometry (relative to the maackiain series) will be assigned the (R,R) descriptor in pisatin.

Conclusion: *Pisum sativum* synthesizes the (6aS, 11aS) backbone (via (+)-maackiain), which becomes (6aR, 11aR) upon 6a-hydroxylation.^{[2][4]}

Experimental Validation

- X-Ray Crystallography: Confirmed the (6aR, 11aR) assignment using the anomalous dispersion method on the p-bromobenzoate derivative of (+)-pisatin.
- Circular Dichroism (CD): (+)-Pisatin exhibits a positive Cotton effect in the 300–340 nm region (specifically ~309 nm), which is diagnostic for the (6aR, 11aR) configuration in 6a-hydroxypterocarpan.^[2]

Biosynthetic Stereocontrol

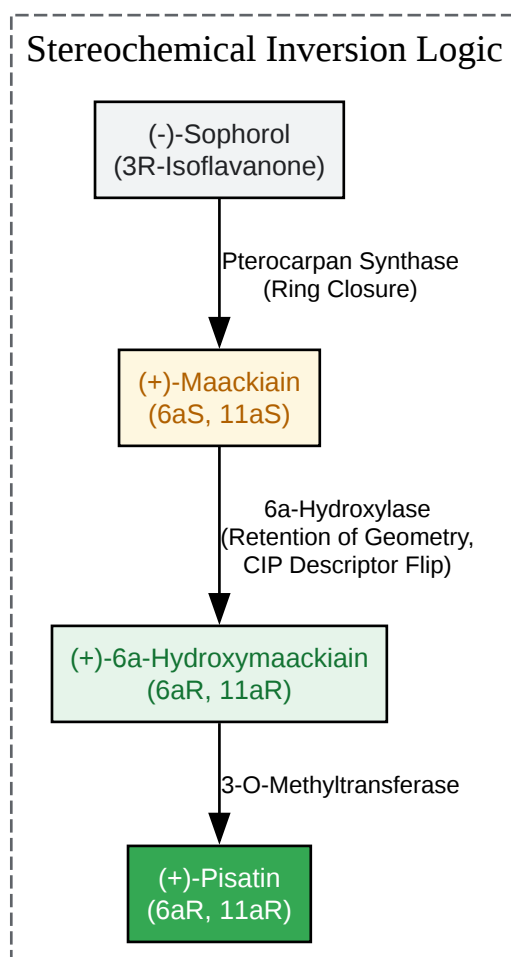
The production of (+)-pisatin involves a unique stereochemical pathway in *Pisum sativum* that diverges from other legumes.

The Enantiomeric Switch

While most legumes utilize isoflavone reductase (IFR) to produce (-)-3R-isoflavanones en route to (-)-pterocarpan, pea tissues possess enzymes that process intermediates to yield the (+)-series.^[2]

- Precursor: L-Phenylalanine.^[2]

- Stereoselective Reduction: The enzyme Isoflavone Reductase (IFR) produces (-)-sophorol (3R-isoflavanone).[2]
- Ring Closure: Pterocarpan synthase converts (-)-sophorol into (+)-maackiain (Configuration: 6aS, 11aS).[2]
- Hydroxylation (The Critical Step): The enzyme 6a-hydroxylase introduces the hydroxyl group at C-6a with retention of configuration.[2]
 - Substrate: (+)-Maackiain (6aS, 11aS).[2]
 - Product: (+)-6a-hydroxymaackiain (6aR, 11aR).[2] Note the descriptor flip due to CIP rules.
- Methylation: 3-O-methylation yields (+)-pisatin.[2][6]



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Figure 2: Biosynthetic pathway of (+)-pisatin showing the retention of geometry and the resulting descriptor change.[2]

Analytical Characterization & Protocols

For researchers isolating pisatin, the following parameters are critical for verification.

Physicochemical Properties Table[2]

Parameter	Value / Characteristic	Notes
IUPAC Name	(6aR,11aR)-3-methoxy-6H-benzofuro[3,2-c][1]benzopyran-6a-ol	
Molecular Formula	C ₁₇ H ₁₄ O ₆	MW: 314.29 g/mol
Melting Point	61–62 °C	Crystallized from petroleum ether
Optical Rotation	(c 0.1, EtOH)	Highly dextrorotatory
UV Maxima	286 nm, 309 nm	Ratio OD ₃₀₉ /OD ₂₈₆ ≈ 1.47 is a purity index
CD Spectrum	Positive Cotton Effect (~309 nm)	Diagnostic for (6aR, 11aR)

Protocol: Stereochemical Validation via CD

Objective: Confirm the absolute configuration of a purified pisatin sample.

- Sample Preparation:
 - Dissolve 0.1–0.5 mg of purified pisatin in 1.0 mL of spectroscopic grade Methanol (MeOH).
 - Ensure the solution is clear and free of particulate matter.[2]

- Data Acquisition:
 - Instrument: Circular Dichroism Spectropolarimeter (e.g., Jasco J-1500).[2]
 - Cell Path Length: 1 mm quartz cuvette.[2]
 - Scan Range: 200 nm to 400 nm.[2]
 - Bandwidth: 1 nm; Scanning Speed: 50 nm/min.[2]
- Analysis:
 - Baseline correct using pure MeOH.[2]
 - Pass Criteria: Observe a strong positive peak (Cotton effect) centered between 300–310 nm.[2]
 - Fail Criteria: A negative peak in this region indicates the presence of **(-)-pisatin** (synthetic or non-natural) or significant contamination with (-)-maackiain.[2]

Biological Implications: Fungal Detoxification[2]

The stereochemistry of pisatin is a specific target for fungal pathogens.[2] The fungus *Nectria haematococca* (anamorph *Fusarium solani*) possesses a cytochrome P450 enzyme, Pisatin Demethylase (PDA).[2]

- Enantioselectivity: PDA is highly specific for (+)-pisatin.[2] It removes the 3-O-methyl group to form (+)-6a-hydroxymaackiain, which is significantly less toxic to the fungus.[2]
- Resistance Mechanism: The ability to detoxify the (6aR, 11aR) enantiomer is a primary virulence factor for this pathogen on pea plants.

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